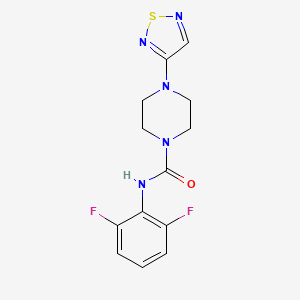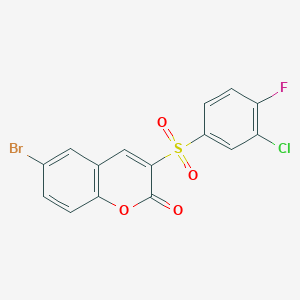
methyl 7-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, including the formation of the isoquinoline core, introduction of the fluorine atom, and the addition of the carbamoyl and ester groups. Common synthetic routes may include:
Formation of Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction, Bischler-Napieralski reaction, or other cyclization methods.
Fluorination: Introduction of the fluorine atom can be done using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Carbamoylation and Esterification: The carbamoyl group can be introduced using isocyanates or carbamoyl chlorides, while esterification can be achieved through reactions with methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted isoquinolines.
Hydrolysis: Carboxylic acids.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 7-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and carbamoyl group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 7-chloro-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Methyl 7-bromo-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Methyl 7-iodo-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
The presence of the fluorine atom in methyl 7-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo counterparts
Propriétés
IUPAC Name |
methyl 7-fluoro-1-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O4/c1-16(2,9-20)18-14(21)13-12-8-11(17)5-4-10(12)6-7-19(13)15(22)23-3/h4-5,8,13,20H,6-7,9H2,1-3H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXGIUIJBXSFPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1C2=C(CCN1C(=O)OC)C=CC(=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2376820.png)
![N-methyl-2-(4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2376821.png)
![5-bromo-2-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2376822.png)
![2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2376824.png)
![2-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2376826.png)
![5-Bromo-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-3-carboxamide](/img/structure/B2376827.png)





![2,4-dichloro-N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2376840.png)


